Ethyl 3-cyclohexyl-2-methylpropanoate
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Overview
Description
Ethyl 3-cyclohexyl-2-methylpropanoate is an organic compound with the molecular formula C12H22O2. It is an ester, characterized by its pleasant odor, which is common among esters. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclohexyl-2-methylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-cyclohexyl-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclohexyl-2-methylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-cyclohexyl-2-methylpropanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 3-cyclohexyl-2-methylpropanoic acid and ethanol.
Reduction: 3-cyclohexyl-2-methylpropanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 3-cyclohexyl-2-methylpropanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 3-cyclohexyl-2-methylpropanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol. These products can then interact with various biological pathways, potentially exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-cyclohexyl-2-methylpropanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent in laboratories and industry.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propanoate: Used in the production of perfumes and as a flavoring agent.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity compared to simpler esters like ethyl acetate.
Properties
IUPAC Name |
ethyl 3-cyclohexyl-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTXMLPUPBGDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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